

4-(Pyridin-2-ylmethoxy)benzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-(Pyridin-2-ylmethoxy)benzaldehyde
Cat. No.:	B1594647

[Get Quote](#)

An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde

Introduction and Overview

4-(Pyridin-2-ylmethoxy)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzaldehyde ring connected to a pyridine nucleus through a flexible ether linkage, imparts a distinct combination of reactivity and structural properties. The aldehyde group is a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, while the pyridine ring offers a site for coordination chemistry and potential biological interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Nomenclature and Identifiers

- IUPAC Name: **4-(pyridin-2-ylmethoxy)benzaldehyde**[\[1\]](#)
- CAS Number: 57748-41-1[\[1\]](#)
- Molecular Formula: C₁₃H₁₁NO₂[\[1\]](#)
- Synonyms: 4-(2-pyridinylmethoxy)benzaldehyde, 4-[(pyridin-2-yl)methoxy]benzaldehyde[\[1\]](#)

Molecular Structure

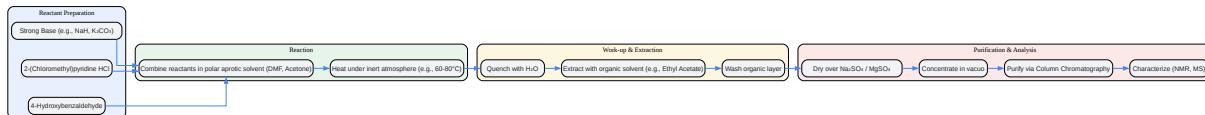
The structure consists of a central benzaldehyde core where the hydroxyl group at the para-position is etherified with 2-(hydroxymethyl)pyridine. This arrangement positions the electron-withdrawing aldehyde group opposite the ether linkage, influencing the electronic properties of the benzene ring. The pyridine nitrogen introduces a basic center and a potential coordination site for metal ions.

Caption: Molecular graph of **4-(Pyridin-2-ylmethoxy)benzaldehyde**.

Part 2: Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
Molecular Weight	213.23 g/mol	PubChem[1]
Appearance	Off-white to light yellow solid	Chem-Impex[2]
Melting Point	50-52 °C (for the related isomer 4-(2-Pyridyl)benzaldehyde)	Sigma-Aldrich[3]
Boiling Point	248 °C (for the related compound 4-methoxybenzaldehyde)	Sigma-Aldrich
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred from synthesis protocols[4]
XLogP3-AA	1.8	PubChem[1]


Note: Experimental data for this specific compound is limited; some values are referenced from structurally similar molecules to provide an estimate.

Part 3: Synthesis and Purification

The most common and reliable method for preparing **4-(Pyridin-2-ylmethoxy)benzaldehyde** is the Williamson ether synthesis. This method is favored for its high yield and operational simplicity.

Synthesis Workflow: Williamson Ether Synthesis

This protocol involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking 2-(chloromethyl)pyridine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Pyridin-2-ylmethoxy)benzaldehyde**.

Detailed Experimental Protocol

Materials:

- 4-Hydroxybenzaldehyde
- 2-(Chloromethyl)pyridine hydrochloride
- Potassium carbonate (K_2CO_3) or Sodium Hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- Reactant Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 20 minutes.
 - Causality: K_2CO_3 is a mild base that deprotonates the phenolic hydroxyl group to form the potassium phenoxide, a potent nucleophile. Anhydrous solvent is critical to prevent side reactions with water.
- Nucleophilic Substitution: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
 - Insight: Using a slight excess of the electrophile ensures complete consumption of the more valuable starting material.
- Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]
 - Causality: This step separates the organic product from the inorganic salts (KCl) and residual DMF.
- Washing: Combine the organic layers and wash sequentially with water and brine.
 - Insight: Washing removes any remaining water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
- Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[4]

Part 4: Chemical Reactivity and Applications

The bifunctional nature of **4-(Pyridin-2-ylmethoxy)benzaldehyde** makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Reactivity Profile

- **Aldehyde Group:** The aldehyde moiety is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol. It is a key participant in condensation reactions (e.g., with amines to form Schiff bases/imines) and Wittig-type reactions.[\[5\]](#)[\[6\]](#)
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal coordination. This property is exploited in the design of metal-binding agents and catalysts.[\[2\]](#)
- **Ether Linkage:** The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Applications in Drug Development and Research

- **Intermediate for Biologically Active Molecules:** This compound is a precursor for synthesizing molecules with potential therapeutic applications. The pyridylmethoxy benzaldehyde scaffold is found in compounds investigated as antisickling agents for sickle cell disease and as potential antibacterial agents.[\[5\]](#)[\[6\]](#)
- **Synthesis of Heterocycles:** It serves as a starting material for constructing more complex heterocyclic systems, such as oxazoles, which are important scaffolds in medicinal chemistry.[\[6\]](#)
- **Ligand Development:** The pyridine nitrogen allows the molecule to function as a ligand in coordination chemistry, useful for developing catalysts or metal-based therapeutics.[\[2\]](#)
- **Chemosensors:** The related isomer, 2-(Pyridin-2-ylmethoxy)benzaldehyde, is a precursor for fluorescein-based chemosensors designed for the detection of heavy metal ions like Hg^{2+} in aqueous media and living cells.[\[6\]](#)

Part 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally related compounds provides guidance.

- Hazard Statements: Similar compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.^[7] Some related benzaldehydes are suspected of damaging fertility or the unborn child and are harmful to aquatic life.^[8]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[7]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.^[7]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[7]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(2-ピリジル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 6. 2-(Pyridin-2-ylmethoxy)benzaldehyde | [benchchem.com]
- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [4-(Pyridin-2-ylmethoxy)benzaldehyde chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594647#4-pyridin-2-ylmethoxy-benzaldehyde-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com